REACTION_CXSMILES
|
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:26][C:27]#[N:28])[CH2:18][N:17](C(OC(C)(C)C)=O)[CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1.O.[ClH:30].C(O)(C)C>COC(C)(C)C.ClCCl>[ClH:30].[ClH:30].[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4]([C:10]2[CH:11]=[N:12][N:13]([C:15]3([CH2:26][C:27]#[N:28])[CH2:18][NH:17][CH2:16]3)[CH:14]=2)=[N:3][CH:2]=1 |f:6.7.8|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CN(C2)C(=O)OC(C)(C)C)CC#N
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 0.5-L flask equipped with a nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3-4 hours
|
Duration
|
3.5 (± 0.5) h
|
Type
|
ADDITION
|
Details
|
was added to the reaction suspension
|
Type
|
TEMPERATURE
|
Details
|
The mixture was gradually cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with tert-butyl methyl ether (TBME, 45 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C. with nitrogen sweeping to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.N1=CN=C(C2=C1NC=C2)C=2C=NN(C2)C2(CNC2)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |